molecular formula C11H11NO3 B1275799 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione CAS No. 78027-57-3

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

Cat. No.: B1275799
CAS No.: 78027-57-3
M. Wt: 205.21 g/mol
InChI Key: VCPKAWKGCQTPCR-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis Methods and Reactions 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione is involved in various synthetic methods and chemical reactions. A notable application is in the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones from coumarins and nitromethane, showcasing its role in the synthesis of complex organic compounds (Ilieva, Petkova, & Nikolova, 2012). Additionally, it's used in the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, highlighting its significance in the study of organic synthesis, medicinal chemistry, and drug development (Yan et al., 2018).

2. Structural Studies and Compound Formation Structural studies of this compound derivatives have been conducted to understand their chemical properties better. For instance, the structural determination of triprolidinium dichloranilate–chloranilic acid–methanol–water compounds provides insights into the molecular interactions and crystal structures involving pyrrolidine-2,5-dione derivatives (Dayananda et al., 2012).

3. Herbicidal and Antimicrobial Applications Research has explored the herbicidal and antimicrobial potential of pyrrolidine-2,5-dione derivatives. Studies on 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have indicated high herbicidal activity against various plants (Zhu et al., 2005). Additionally, azaimidoxy compounds synthesized from 1-hydroxypyrrolidine-2,5-dione have been screened for antimicrobial activities, suggesting their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

4. Crystallography and Interaction Studies Crystallographic studies have been performed to understand the molecular arrangement and interactions in compounds containing this compound. These studies reveal how molecules are connected through various interactions, contributing to the understanding of the chemical and physical properties of these compounds (Caracelli et al., 2010).

5. Anticonvulsant Properties this compound derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies on N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have shown promising results in various models of seizures, indicating potential applications in the development of antiepileptic drugs (Rybka et al., 2017).

6. Corrosion Inhibition Research has also investigated the use of this compound derivatives as corrosion inhibitors. Studies on new 1H-pyrrole-2,5-dione derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione, have demonstrated their effectiveness in preventing corrosion of carbon steel in acidic environments (Zarrouk et al., 2015).

Safety and Hazards

The safety information for 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H317, which suggest that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/clothing, rinsing cautiously with water for several minutes in case of eye contact, and removing contact lenses if present and easy to do .

Properties

IUPAC Name

1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKAWKGCQTPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400560
Record name 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78027-57-3
Record name 1-benzyl-3-hydroxy-pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heating malic acid with benzylamine in ethanol at 170° C. to give N-benzyl-3-hydroxysuccinimide and reducing with lithium aluminum hydride to give N-benzyl-3-pyrrolidinol.
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